molecular formula C23H26O5 B586243 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate CAS No. 82423-35-6

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate

Cat. No.: B586243
CAS No.: 82423-35-6
M. Wt: 382.456
InChI Key: OZYMSQQCILMWFF-YTQSOXLISA-N
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Description

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is a synthetic steroidal compound with a molecular formula of C23H26O5 It is characterized by the presence of three keto groups at positions 3, 11, and 20, and an acetate group at position 21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate typically involves multiple steps starting from a suitable steroidal precursor. One common approach includes the following steps:

    Oxidation: The precursor steroid is subjected to oxidation to introduce keto groups at the desired positions.

    Acetylation: The hydroxyl group at position 21 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Cyclization and Dehydration: The intermediate compounds undergo cyclization and dehydration reactions to form the trien structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Selection of Precursors: Choosing high-purity steroidal precursors.

    Controlled Reaction Conditions: Maintaining precise temperature, pressure, and pH conditions to facilitate the desired chemical transformations.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions, leading to the formation of additional keto groups.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Compounds with additional keto groups.

    Reduction Products: Compounds with hydroxyl groups replacing keto groups.

    Substitution Products: Compounds with different functional groups replacing the acetate group.

Scientific Research Applications

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate has several scientific research applications:

    Medicinal Chemistry: Used in the development of steroidal drugs with anti-inflammatory and immunosuppressive properties.

    Biological Research: Studied for its effects on cellular processes and hormone regulation.

    Industrial Applications: Utilized in the synthesis of other complex steroidal compounds.

Mechanism of Action

The mechanism of action of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating the expression of specific genes and influencing various biological pathways. The compound’s effects are mediated through its ability to alter the transcriptional activity of target genes, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate
  • 3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate

Uniqueness

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is unique due to the presence of three keto groups and its specific trien structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3/t16-,17-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYMSQQCILMWFF-YTQSOXLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857829
Record name 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82423-35-6
Record name 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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